2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzenesulfonyl chloride moiety, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:
C7H3F4O3S+SOCl2→C7H3ClF4O3S+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate derivatives.
Medicinal Chemistry: This compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The presence of electron-withdrawing fluorine and trifluoromethoxy groups enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the fluorine atom at the ortho position.
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which significantly influence its reactivity and applications. The combination of these functional groups enhances its electrophilicity and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNWSWWIAWEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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